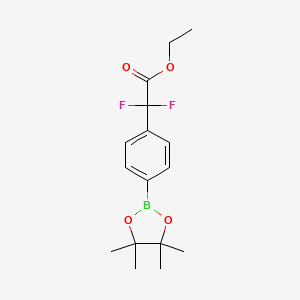

Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Overview

Description

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is widely used in Suzuki-Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds in organic synthesis. The boronic ester group in the compound reacts with various aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of biaryl or styrene derivatives. This reaction is fundamental in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Synthesis of Heteroaromatic Compounds

The boronic ester moiety is instrumental in the synthesis of heteroaromatic compounds. It can undergo coupling reactions with heteroaromatic halides, providing a route to complex structures found in many drugs and natural products. This method is particularly useful for constructing pharmacophores that are challenging to synthesize through other means .

Drug Discovery and Development

In drug discovery, this compound serves as a versatile intermediate. Its boronic ester group can be transformed into various functional groups, making it a valuable building block for the synthesis of a wide range of potential drug candidates. It’s particularly useful in the development of inhibitors for enzymes like proteases and kinases .

Neutron Capture Therapy

Boron-containing compounds like this one are explored for their potential use in neutron capture therapy . This is a type of cancer treatment that targets tumors with high specificity by using boron atoms to capture neutrons, leading to localized radiation damage .

Material Science

In material science, the compound’s ability to form stable complexes with various metals can be exploited to create novel materials. These materials have potential applications in catalysis, sensor technology, and the development of new types of polymers .

Biological Probes and Sensors

The boronic ester group can interact with biologically relevant species such as sugars and amino acids, making it useful for creating biological probes and sensors. These sensors can detect changes in glucose levels, which is particularly relevant for diabetes management .

Hydrolysis Studies

The susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH is a subject of study. Understanding the kinetics and mechanism of this process is important for the design of new drugs and drug delivery systems, as stability in aqueous environments is crucial .

Organic Synthesis Methodology

Researchers utilize this compound to develop new methodologies in organic synthesis. Its unique reactivity profile allows for the exploration of novel reaction pathways and the discovery of more efficient synthetic routes for complex organic molecules .

Future Directions

Mechanism of Action

Target of Action

Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate, also known as 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid pinacol ester, is primarily used in metal-catalyzed carbon-carbon bond formation reactions . The primary targets of this compound are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Mode of Action

The mode of action of Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate involves its interaction with its targets in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate participates, affects the biochemical pathways involved in carbon-carbon bond formation . The downstream effects of these pathways include the formation of new organic compounds through the creation of new carbon-carbon bonds .

Pharmacokinetics

Boronic acids and their esters, such as this compound, are known to be only marginally stable in water . This could impact the bioavailability of the compound, as it may undergo hydrolysis in aqueous environments .

Result of Action

The result of the action of Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, expanding the diversity and complexity of chemical structures .

Action Environment

The action, efficacy, and stability of Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, the environment in which this compound is used must be carefully considered to ensure its stability and effectiveness .

properties

IUPAC Name |

ethyl 2,2-difluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BF2O4/c1-6-21-13(20)16(18,19)11-7-9-12(10-8-11)17-22-14(2,3)15(4,5)23-17/h7-10H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKXMWVVPMNZCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(=O)OCC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,2-Difluoro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(Oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1426567.png)

![4-(5-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B1426568.png)

![(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426581.png)

![9-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B1426585.png)